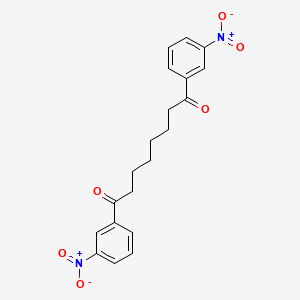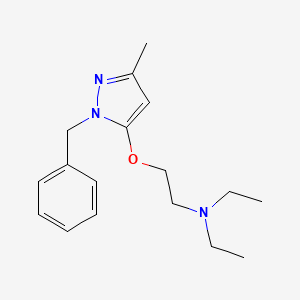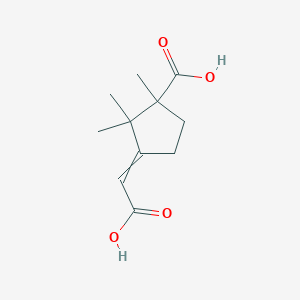
3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid is an organic compound characterized by its unique cyclopentane ring structure with carboxyl groups at two positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of organometallic intermediates. For instance, starting with an alkyl halide, a Grignard reagent can be formed, which is then carboxylated to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale carboxylation reactions using organometallic intermediates. The process is optimized for high yield and purity, often employing advanced catalytic systems to facilitate the reaction under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, followed by reaction with alcohols or amines
Major Products
The major products formed from these reactions include esters, amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of 3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid: shares similarities with other carboxylic acids, such as acetic acid and benzoic acid, in terms of its reactivity and functional groups.
Cyclopentane derivatives: Compounds like cyclopentanecarboxylic acid and 1,2,2-trimethylcyclopentane exhibit similar structural features but differ in their functional groups and reactivity.
Uniqueness
The uniqueness of this compound lies in its dual carboxyl groups and the specific arrangement of substituents on the cyclopentane ring. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research .
Propiedades
Número CAS |
6787-34-4 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
3-(carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-10(2)7(6-8(12)13)4-5-11(10,3)9(14)15/h6H,4-5H2,1-3H3,(H,12,13)(H,14,15) |
Clave InChI |
FVZTWWICMMQVQV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=CC(=O)O)CCC1(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


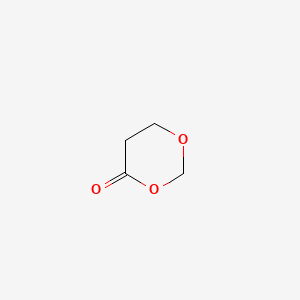
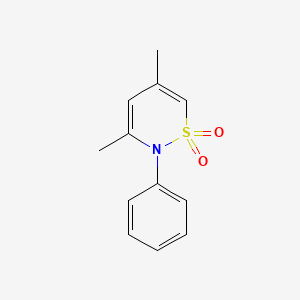
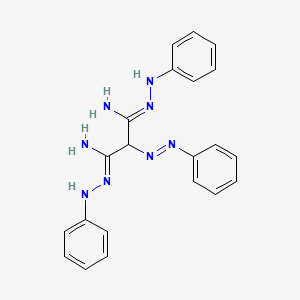

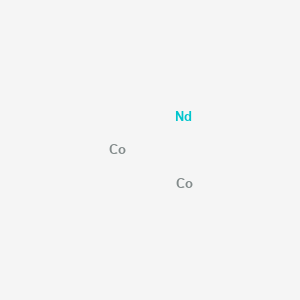

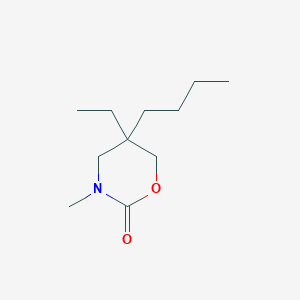
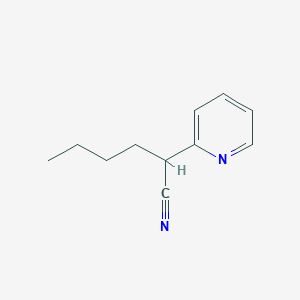

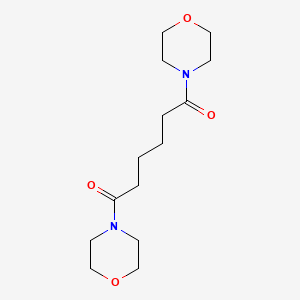
![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
